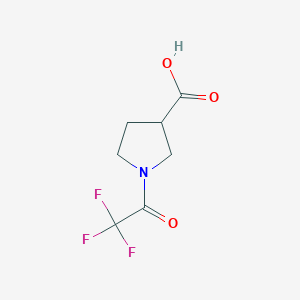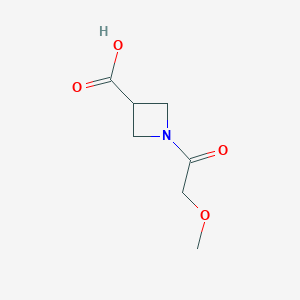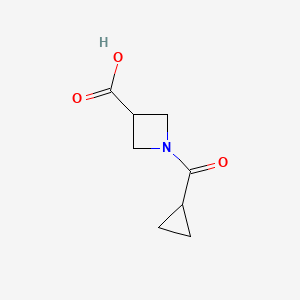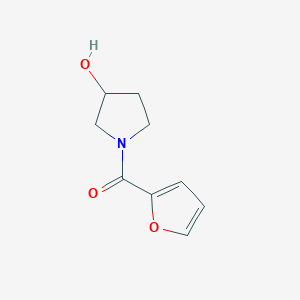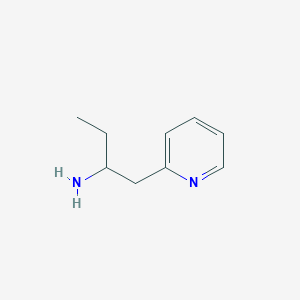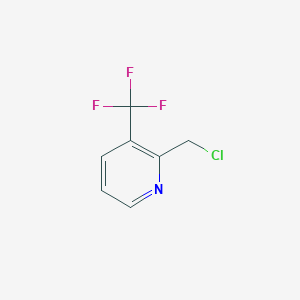
2-(Chloromethyl)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features both a chloromethyl and a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chloromethylation of 3-(trifluoromethyl)pyridine. This can be achieved through a radical chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a radical initiator . Another method involves the direct trifluoromethylation of 2-chloromethylpyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride and diisobutylaluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides are formed.
Reduction: Difluoromethyl and monofluoromethyl derivatives are produced.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)pyridine: Lacks the chloromethyl group, leading to different applications and reactivity.
2-(Bromomethyl)-3-(trifluoromethyl)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity and applications.
Uniqueness
2-(Chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
215867-86-0 |
|---|---|
Molekularformel |
C7H4Cl2F3N |
Molekulargewicht |
230.01 g/mol |
IUPAC-Name |
2-(dichloromethyl)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Cl2F3N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H |
InChI-Schlüssel |
QROUDJNVFAPUNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)CCl)C(F)(F)F |
Kanonische SMILES |
C1=CC(=C(N=C1)C(Cl)Cl)C(F)(F)F |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


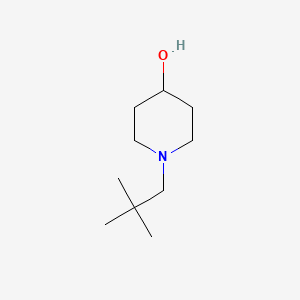
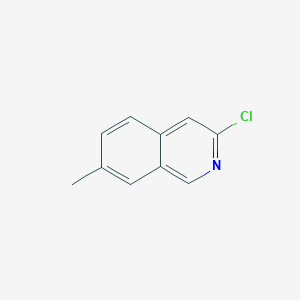
![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)
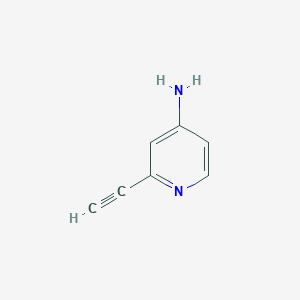
![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)

